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Compound of Interest
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Cat. No.: B1667330 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BMY 45778 is a potent, non-prostanoid partial agonist of the prostacyclin (IP) receptor.[1][2][3]

As a prostacyclin mimetic, it plays a significant role in inhibiting platelet aggregation and

stimulating adenylyl cyclase, making it a valuable tool for research in thrombosis, hemostasis,

and cardiovascular diseases.[1][3][4] This document provides detailed application notes and

protocols for the preparation and use of BMY 45778 in key biological assays.

Chemical Properties:

Property Value

Molecular Formula C₂₆H₁₈N₂O₅

Molecular Weight 438.43 g/mol [5][6]

Appearance White to beige powder[6]

Solubility Soluble in DMSO (up to 50 mM)[2]

Storage Store at +4°C[2]

Biological Activity
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BMY 45778 exerts its biological effects primarily through the activation of the prostacyclin (IP)

receptor, a G-protein coupled receptor (GPCR). Activation of the IP receptor by BMY 45778
leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic

adenosine monophosphate (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA),

leading to a cascade of downstream effects that ultimately result in the inhibition of platelet

aggregation and vasodilation.

Quantitative Data Summary
The following tables summarize the in vitro efficacy of BMY 45778 in various biological assays

across different species.

Table 1: Inhibition of Platelet Aggregation (IC₅₀ values)

Species IC₅₀

Human 35 nM[1][3][4]

Rabbit 136 nM[3][4]

Rat 1.3 µM[3][4]

Table 2: Adenylyl Cyclase Activation (ED₅₀ value)

Species ED₅₀

Human 6-10 nM[3]

Table 3: Competitive Binding against [³H]Iloprost (IC₅₀ value)

Species IC₅₀

Human 7 nM[1][3]

Experimental Protocols
Preparation of BMY 45778 Stock Solution
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Principle: To prepare a concentrated stock solution of BMY 45778 in a suitable solvent for

subsequent dilution into aqueous assay buffers.

Materials:

BMY 45778 powder

Dimethyl sulfoxide (DMSO), cell culture grade

Sterile microcentrifuge tubes

Protocol:

Based on the desired stock concentration and volume, calculate the required mass of BMY
45778 using its molecular weight (438.43 g/mol ).

Weigh the calculated amount of BMY 45778 powder in a sterile microcentrifuge tube.

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10

mM).

Vortex the solution until the BMY 45778 is completely dissolved. Gentle warming may be

required.[6]

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Platelet Aggregation Assay
Principle: To measure the ability of BMY 45778 to inhibit agonist-induced platelet aggregation

in platelet-rich plasma (PRP) using light transmission aggregometry.

Materials:

Freshly drawn human blood in 3.8% sodium citrate

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
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BMY 45778 stock solution

Platelet agonist (e.g., ADP, collagen, arachidonic acid)

Saline or appropriate buffer

Light transmission aggregometer

Protocol:

Preparation of PRP and PPP:

Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

Transfer the supernatant (PRP) to a new tube.

Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

Assay Procedure:

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

Pipette PRP into the aggregometer cuvettes with a stir bar.

Add the desired concentration of BMY 45778 (or vehicle control) to the PRP and incubate

for a specified time (e.g., 2 minutes) at 37°C with stirring.

Add the platelet agonist to induce aggregation.

Record the change in light transmission for a set period (e.g., 5-10 minutes).

The percentage of inhibition is calculated by comparing the maximal aggregation in the

presence of BMY 45778 to the maximal aggregation in the vehicle control.

Adenylyl Cyclase Activity Assay
Principle: To measure the ability of BMY 45778 to stimulate adenylyl cyclase activity in platelet

membranes by quantifying the conversion of [α-³²P]ATP to [³²P]cAMP.
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Materials:

Isolated human platelet membranes

BMY 45778 stock solution

[α-³²P]ATP

Assay buffer (e.g., containing Tris-HCl, MgCl₂, ATP, and a GTP regenerating system)

Dowex and alumina columns for cAMP separation

Scintillation fluid and counter

Protocol:

Prepare a reaction mixture containing the assay buffer, [α-³²P]ATP, and platelet membranes.

Add various concentrations of BMY 45778 or a vehicle control to the reaction mixture.

Initiate the reaction by adding the platelet membranes and incubate at 37°C for a defined

period (e.g., 10 minutes).

Terminate the reaction by adding a stop solution (e.g., containing SDS and unlabeled ATP

and cAMP).

Separate the [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina

column chromatography.

Quantify the amount of [³²P]cAMP produced using a scintillation counter.

Calculate the adenylyl cyclase activity and determine the ED₅₀ value for BMY 45778.

[³H]Iloprost Competitive Binding Assay
Principle: To determine the binding affinity of BMY 45778 to the prostacyclin (IP) receptor by

measuring its ability to compete with the binding of the radiolabeled ligand [³H]iloprost to

platelet membranes.
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Materials:

Isolated human platelet membranes

BMY 45778 stock solution

[³H]Iloprost (radioligand)

Binding buffer (e.g., Tris-HCl with MgCl₂)

Glass fiber filters

Filtration apparatus

Scintillation fluid and counter

Protocol:

In a multi-well plate, combine platelet membranes, a fixed concentration of [³H]iloprost, and

varying concentrations of unlabeled BMY 45778.

For non-specific binding control wells, add a high concentration of unlabeled iloprost.

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g.,

60 minutes).

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to

separate bound from free radioligand.

Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

Place the filters in scintillation vials with scintillation fluid.

Quantify the amount of bound [³H]iloprost using a scintillation counter.

Calculate the specific binding at each concentration of BMY 45778 and determine the IC₅₀

value.
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Visualizations
Prostacyclin (IP) Receptor Signaling Pathway
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Sample Preparation

Assay Procedure

Whole Blood
(Sodium Citrate)

Centrifuge
(200 x g, 15 min)

Centrifuge
(2000 x g, 20 min)

Platelet-Rich Plasma (PRP)

Calibrate Aggregometer
(PRP = 0%, PPP = 100%)

Platelet-Poor Plasma (PPP)

Incubate PRP with BMY 45778
(or vehicle) at 37°C

Add Platelet Agonist

Record Light Transmission

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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